molecular formula C19H18Cl3N3O B2679311 (Z)-1-isopentyl-3-(2-(2,4,6-trichlorophenyl)hydrazono)indolin-2-one CAS No. 389596-94-5

(Z)-1-isopentyl-3-(2-(2,4,6-trichlorophenyl)hydrazono)indolin-2-one

Cat. No.: B2679311
CAS No.: 389596-94-5
M. Wt: 410.72
InChI Key: NFRMQTPVPFJBRH-QJOMJCCJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-1-isopentyl-3-(2-(2,4,6-trichlorophenyl)hydrazono)indolin-2-one is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1-isopentyl-3-(2-(2,4,6-trichlorophenyl)hydrazono)indolin-2-one typically involves the condensation of 2,4,6-trichlorophenylhydrazine with isatin derivatives under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the hydrazone linkage. The reaction conditions, such as temperature, pH, and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form. Quality control measures are implemented to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(Z)-1-isopentyl-3-(2-(2,4,6-trichlorophenyl)hydrazono)indolin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives with different functional groups.

Scientific Research Applications

(Z)-1-isopentyl-3-(2-(2,4,6-trichlorophenyl)hydrazono)indolin-2-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of (Z)-1-isopentyl-3-(2-(2,4,6-trichlorophenyl)hydrazono)indolin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    2,4,6-Trichlorophenylhydrazine: A precursor used in the synthesis of the compound.

    Isatin derivatives: Compounds with similar core structures used in various chemical reactions.

Uniqueness

(Z)-1-isopentyl-3-(2-(2,4,6-trichlorophenyl)hydrazono)indolin-2-one is unique due to its specific combination of functional groups and its potential applications in diverse scientific fields. Its unique chemical structure allows it to participate in a variety of chemical reactions and exhibit distinct biological activities compared to other similar compounds.

Properties

IUPAC Name

1-(3-methylbutyl)-3-[(2,4,6-trichlorophenyl)diazenyl]indol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18Cl3N3O/c1-11(2)7-8-25-16-6-4-3-5-13(16)17(19(25)26)23-24-18-14(21)9-12(20)10-15(18)22/h3-6,9-11,26H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYDNLTREQFQTJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=CC=CC=C2C(=C1O)N=NC3=C(C=C(C=C3Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Cl3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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